D-Fructosa-1,6-difosfato sal de calcio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

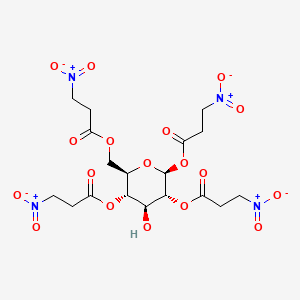

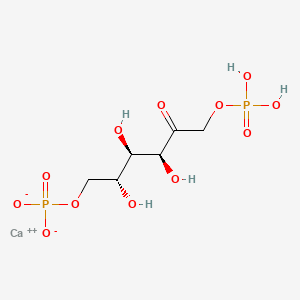

Fructose-1,6-diphosphate calcium salt is an important intermediate metabolite produced during glycolysis in cellular energy metabolism . It has the molecular formula C6H12CaO12P2 and a molecular weight of 378.18 g/mol . It is also known by other synonyms such as D-Fructose-1,6-diphoshate calcium salt and D-Fructose 1,6-diphosphate monocalcium salt .

Synthesis Analysis

Fructose-1,6-diphosphate calcium salt can be synthesized using a variety of calcium-phosphate nanostructures, including porous amorphous calcium phosphate (ACP) microspheres, hydroxyapatite (HAP) nanorods, and ACP/HAP composite microspheres . This synthesis process involves using fructose 1,6-bisphosphate trisodium salt (FBP) as an organic phosphorus source in aqueous solution in a rapid microwave-assisted hydrothermal reaction .Molecular Structure Analysis

The molecular structure of Fructose-1,6-diphosphate calcium salt is complex. It includes a fructose molecule that is phosphorylated at the 1 and 6 positions, and a calcium ion . The InChI string representation of its structure isInChI=1S/C6H14O12P2.Ca/c7-3 (1-17-19 (11,12)13)5 (9)6 (10)4 (8)2-18-20 (14,15)16;/h3,5-7,9-10H,1-2H2, (H2,11,12,13) (H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 . Chemical Reactions Analysis

Fructose-1,6-diphosphate calcium salt plays a crucial role in glycolysis, where it links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis . It also has effects on routine coagulation tests, showing a concentration-dependent increase in Prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT), and a concentration-dependent decrease in fibrinogen (FBG) .Physical and Chemical Properties Analysis

Fructose-1,6-diphosphate calcium salt is a white to off-white powder . It has a molecular weight of 378.18 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 8 .Aplicaciones Científicas De Investigación

Aquí hay un análisis completo de las aplicaciones de investigación científica de la sal de calcio D-Fructosa-1,6-difosfato, centrándose en aplicaciones únicas:

Mejora de la glucólisis

La sal de calcio D-Fructosa-1,6-difosfato es crucial para la glucólisis, vinculándose a los nucleótidos de adenina que regulan las 6-fosfofructoquinasas (Pfks) que catalizan uno de los pasos limitantes de la velocidad de la glucólisis .

Regulación enzimática

Actúa como un activador alostérico de enzimas como la piruvato quinasa y la L-(+)-lactato deshidrogenasa dependiente de NAD± e inhibe la acetato quinasa .

Sustrato para la caracterización enzimática

Utilizado como sustrato para identificar y caracterizar enzimas como la fructosa-1,6-bisfosfato aldolasa (s) y la fructosa-1,6-bisfosfatasa (s) .

Farmacocinética

El estudio farmacocinético de FDP (Fructosa-1,6-difosfato) es complejo debido a las interferencias endógenas. Se necesitan altas dosis para lograr un aumento sustancial en la concentración plasmática de FDP .

Protección de órganos

Se ha informado que el FDP protege los órganos susceptibles durante la hipoxia o la isquemia .

Mejora del crecimiento agrícola

El calcio fructosa-1,6-difosfato mejora el crecimiento, la fotosíntesis, la absorción de nutrientes y la resistencia sistémica a la sal en plantas como las plántulas de lechuga cultivadas en invernaderos .

Mecanismo De Acción

Target of Action

D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .

Mode of Action

F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .

Biochemical Pathways

F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.

Action Environment

The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .

Safety and Hazards

Fructose-1,6-diphosphate calcium salt should not be used for food, drug, pesticide, or biocidal product use . In case of skin contact, it should be washed off immediately with plenty of water . If inhaled, the person should be moved into fresh air . It should be kept away from heat and sources of ignition due to the risk of explosion .

Análisis Bioquímico

Biochemical Properties

D-Fructose-1,6-diphosphate calcium salt is an essential intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway . It interacts with several enzymes, including 6-phosphofructokinases, which catalyze one of the rate-limiting steps of glycolysis . This compound also interacts with adenine nucleotides, which regulate these enzymes . The nature of these interactions is primarily regulatory, ensuring the efficient flow of metabolites through the glycolytic pathway.

Cellular Effects

D-Fructose-1,6-diphosphate calcium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These interactions enhance the efficiency of glycolysis and energy production within cells. Additionally, D-Fructose-1,6-diphosphate calcium salt can inhibit acetate kinase, further influencing cellular metabolic pathways .

Molecular Mechanism

At the molecular level, D-Fructose-1,6-diphosphate calcium salt exerts its effects through binding interactions with key glycolytic enzymes . It activates 6-phosphofructokinases by binding to adenine nucleotides, which enhances the enzyme’s activity . This activation is crucial for maintaining the rate of glycolysis. Additionally, D-Fructose-1,6-diphosphate calcium salt can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose-1,6-diphosphate calcium salt can change over time due to its stability and degradation . The compound is generally stable when stored in a cool, dry place away from strong oxidizing agents, acids, and bases . Long-term studies have shown that D-Fructose-1,6-diphosphate calcium salt can maintain its activity and influence on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of D-Fructose-1,6-diphosphate calcium salt vary with different dosages in animal models . At low doses, the compound enhances glycolysis and energy production without causing adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal discomfort and potential allergic reactions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

D-Fructose-1,6-diphosphate calcium salt is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It acts as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are critical intermediates in these pathways . The compound also serves as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .

Transport and Distribution

Within cells, D-Fructose-1,6-diphosphate calcium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where glycolysis and other metabolic processes occur. The compound’s solubility in water aids in its efficient transport and distribution within cellular compartments .

Subcellular Localization

D-Fructose-1,6-diphosphate calcium salt is primarily localized in the cytoplasm, where glycolysis takes place . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules involved in metabolic processes. The compound’s targeting signals and post-translational modifications ensure its proper localization within the cell .

Propiedades

IUPAC Name |

calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUINQIXDJNFJN-BAOOBMCLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitro-1H-benzo[d]imidazole-2,5-diol](/img/structure/B561150.png)

![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)